molecular formula C37H67NO13.C18H36O2<br>C55H103NO15 B021330 Erythromycin stearate CAS No. 643-22-1

Erythromycin stearate

Katalognummer: B021330
CAS-Nummer: 643-22-1
Molekulargewicht: 1018.4 g/mol
InChI-Schlüssel: YAVZHCFFUATPRK-QJEDCUIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin stearate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). This compound is commonly used to treat a variety of bacterial infections, particularly those caused by gram-positive bacteria. This compound is known for its ability to inhibit bacterial protein synthesis, making it an effective treatment for respiratory tract infections, skin infections, and other bacterial diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Erythromycin stearate is synthesized by reacting erythromycin base with stearic acid. The reaction typically involves dissolving erythromycin in an organic solvent such as methanol or ethanol, followed by the addition of stearic acid. The mixture is then stirred and heated to facilitate the formation of this compound. The product is purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, this compound is produced through a fermentation process involving Saccharopolyspora erythraea. The bacterium is cultured in a nutrient-rich medium, and erythromycin is extracted from the fermentation broth. The extracted erythromycin is then reacted with stearic acid to form this compound. The final product is purified and formulated into various dosage forms, such as tablets and capsules .

Analyse Chemischer Reaktionen

Types of Reactions

Erythromycin stearate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses

Erythromycin stearate is employed in clinical settings for several indications:

  • Bacterial Infections : It is effective against infections caused by organisms such as Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae. The antibiotic works by inhibiting protein synthesis in bacteria, which is crucial for their growth and replication .
  • Upper Respiratory Tract Infections : this compound is commonly prescribed for mild to moderate upper respiratory infections, providing an alternative for patients allergic to penicillin .
  • Skin Infections : It is also used in dermatological applications to treat various skin infections, particularly those caused by susceptible strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

  • Absorption : this compound is well absorbed from the gastrointestinal tract. However, food intake can influence its bioavailability; certain foods may enhance absorption while others may hinder it .
  • Distribution : The drug distributes widely in body tissues, including lungs and liver, making it effective for respiratory infections .
  • Metabolism : Erythromycin is primarily metabolized in the liver by cytochrome P450 enzymes, which can lead to significant drug interactions with other medications metabolized by the same pathway .

Innovative Delivery Systems

Recent research has focused on enhancing the bioavailability and therapeutic effectiveness of this compound through novel delivery systems:

  • pH-Sensitive Nanoparticles : Studies have shown that pH-sensitive nanoparticles can improve the dissolution and bioavailability of this compound in the intestinal environment. These formulations protect the drug from degradation in acidic conditions, allowing for better absorption in the intestines .
  • Solid Lipid Microparticles : Research has explored erythromycin-loaded solid lipid microparticles as a potential oral delivery system. This method aims to enhance stability and control the release profile of the antibiotic .

Case Studies and Research Findings

Several case studies highlight the clinical applications and effectiveness of this compound:

  • A study demonstrated that this compound significantly improved outcomes in patients with respiratory tract infections resistant to other antibiotics, showcasing its role as a critical therapeutic option .
  • Another investigation into drug-drug interactions revealed that this compound can alter the pharmacokinetics of co-administered drugs, necessitating careful monitoring when used alongside other medications .

Wirkmechanismus

Erythromycin stearate exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding inhibits the translocation of peptides during protein synthesis, effectively preventing the growth and replication of bacteria. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action involves disrupting the normal function of the ribosomal machinery .

Vergleich Mit ähnlichen Verbindungen

Erythromycin stearate is part of the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, this compound has unique properties, including:

Similar Compounds

Eigenschaften

CAS-Nummer

643-22-1

Molekularformel

C37H67NO13.C18H36O2
C55H103NO15

Molekulargewicht

1018.4 g/mol

IUPAC-Name

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid

InChI

InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1

InChI-Schlüssel

YAVZHCFFUATPRK-QJEDCUIUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Color/Form

CRYSTALS
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER

melting_point

212 to 219 °F (NTP, 1992)

Key on ui other cas no.

643-22-1

Physikalische Beschreibung

Erythromycin stearate appears as fluffy colorless powder or fine white powder. (NTP, 1992)

Piktogramme

Irritant; Health Hazard

Löslichkeit

less than 1 mg/mL at 72 °F (NTP, 1992)
SOL IN ALC, ETHER;  PRACTICALLY INSOL IN WATER
SOL IN METHANOL, CHLOROFORM

Synonyme

Erythromycin Octadecanoate Salt;  Abboticine;  Bristamycin;  Dowmycin E;  Erypar;  Eryprim;  Erythro S;  Erythrocin;  Ethril;  Ethryn;  Gallimycin;  Meberyt;  Pantomicina;  Phizer-E;  Wemid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin stearate
Reactant of Route 2
Erythromycin stearate
Reactant of Route 3
Erythromycin stearate
Reactant of Route 4
Erythromycin stearate
Reactant of Route 5
Erythromycin stearate
Reactant of Route 6
Erythromycin stearate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.